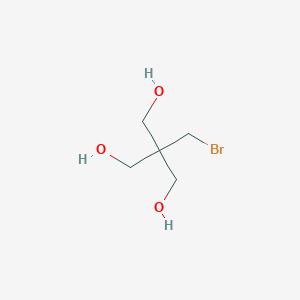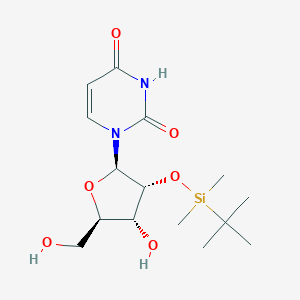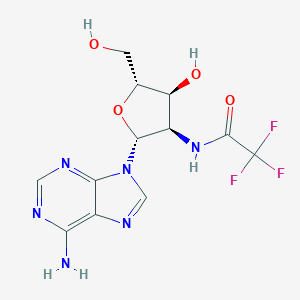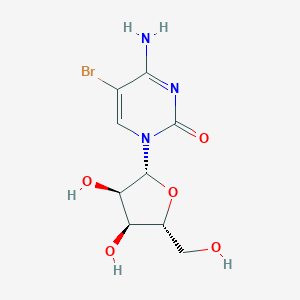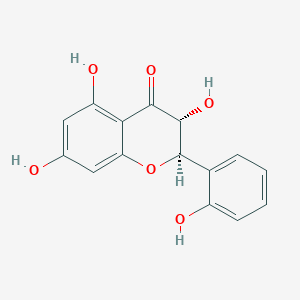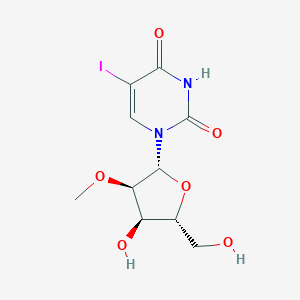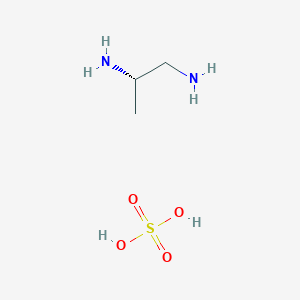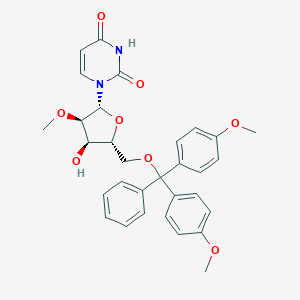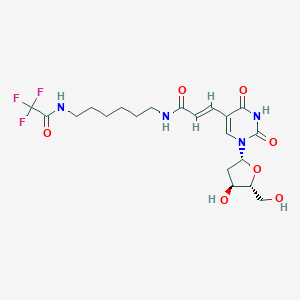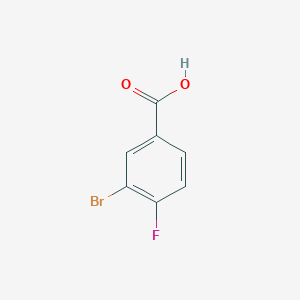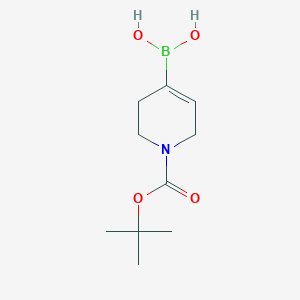
(1-(叔丁氧羰基)-1,2,3,6-四氢吡啶-4-基)硼酸
描述
“(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid” is a type of boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two hydrocarbon groups. They are known for their wide range of applications in medicinal chemistry, including anticancer, antibacterial, and antiviral activities . The tert-butoxycarbonyl (Boc) group in this compound is a common protecting group used in organic synthesis .
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been widely studied. They can be synthesized through various methods, including transition-metal-catalyzed and transition-metal-free cyclization strategies . The Boc group can be introduced to nitrogen-containing heterocycles such as pyrroles, indoles, azaindoles, and pyrazoles, where the N-Boc-protected pyrroles and indole are selectively borylated into the 3 position .
Molecular Structure Analysis
The molecular structure of “(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid” includes a boronic acid group attached to a tetrahydropyridin ring, which is further substituted with a tert-butoxycarbonyl (Boc) group . The Boc group is a carbamate protecting group commonly used to reduce the nucleophilicity of nitrogen atoms in heterocycles .
Chemical Reactions Analysis
Boronic acids, including “(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid”, are versatile compounds that can participate in various chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid” include its molecular weight, which is 212.01 g/mol . It has two hydrogen bond donors and five hydrogen bond acceptors . The compound is also characterized by its rotatable bond count, exact mass, and monoisotopic mass .
科学研究应用
Specific Scientific Field
Boronic acids and their derivatives find applications across various scientific fields, including organic synthesis, medicinal chemistry, materials science, and catalysis. Specifically, indolylboronic acids , a subset of boronic acids, have gained attention due to their versatile reactivity and stability .
Application Summary
Indolylboronic acids serve as valuable building blocks for the synthesis of diverse compounds. Their applications include:
a. Drug Discovery and Medicinal Chemistry
Indolylboronic acids have been investigated as potential drug candidates. For instance, they have been used as affinity probes for serotonin receptors, inhibitors of tumor-associated carbonic anhydrase, and Nav1.7 inhibitors. The modification of the indole skeleton has led to the synthesis of bioactive natural products .
b. Materials Chemistry
Indolylboronic acids are employed in the preparation of functional materials. Their stable and non-toxic nature makes them suitable for various applications, such as sensors, catalysts, and optoelectronic devices. Researchers have explored their use in Suzuki–Miyaura cross-coupling reactions and other metal-catalyzed processes .
Experimental Procedures
The synthesis of indolylboronic acids involves several methods. One common approach is the palladium-catalyzed multicomponent reaction, which leads to the 1,1-diarylation of terminal alkenes using boronic acids and aryldiazonium salts. This method is enantioselective and yields indole-based products .
Results and Outcomes
Quantitative data and statistical analyses depend on the specific application. For drug discovery, biological assays would provide information on binding affinity, selectivity, and efficacy. In materials chemistry, material properties (e.g., conductivity, fluorescence, or catalytic activity) would be evaluated .
未来方向
The study of boronic acids and their derivatives, including “(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid”, is a promising area of research in medicinal chemistry. The introduction of the boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Therefore, extending studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs in the future .
属性
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BNO4/c1-10(2,3)16-9(13)12-6-4-8(5-7-12)11(14)15/h4,14-15H,5-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYUAGZAHLUISP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCN(CC1)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620274 | |
| Record name | [1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid | |
CAS RN |
844501-00-4 | |
| Record name | [1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



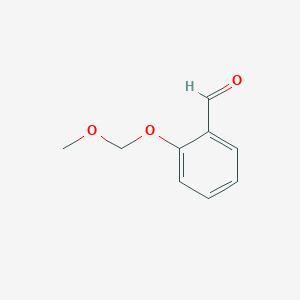
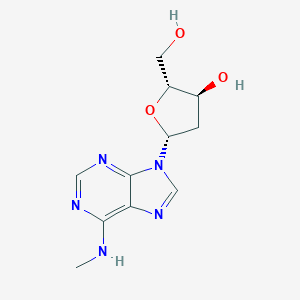
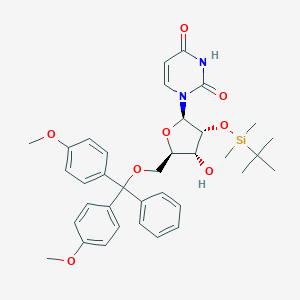
![Benzoic acid, 4-[(1-oxo-2-propenyl)amino]-, methyl ester (9CI)](/img/structure/B150668.png)
